molecular formula C8H6BrF4N B13432024 3-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline

3-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13432024
M. Wt: 272.04 g/mol
InChI Key: IJPHTHCGHMAEMH-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7BrF3N. It is a derivative of aniline, featuring bromine, fluorine, and trifluoroethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various aniline derivatives, while oxidation and reduction can produce different functionalized compounds .

Scientific Research Applications

3-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms contribute to its reactivity and binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to its specific combination of bromine, fluorine, and trifluoroethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C8H6BrF4N

Molecular Weight

272.04 g/mol

IUPAC Name

3-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6BrF4N/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

IJPHTHCGHMAEMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)NCC(F)(F)F

Origin of Product

United States

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